molecular formula C63H98N16O23S3 B1588412 (Cys(acm)20,31)-egf (20-31) CAS No. 89991-90-2

(Cys(acm)20,31)-egf (20-31)

Cat. No.: B1588412
CAS No.: 89991-90-2
M. Wt: 1543.7 g/mol
InChI Key: UEJSENUVDZJGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Cysteine(Acetylmethyl)-DL-Methionine-DL-Histidine-DL-xiIsoleucine-DL-Glutamic acid-DL-Serine-DL-Leucine-DL-Aspartic acid-DL-Serine-DL-Tyrosine-DL-xiThreonine-DL-Cysteine(Acetylmethyl)-OH is a synthetic peptide Peptides are short chains of amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes the following steps:

    Amino Acid Coupling: Each amino acid is sequentially added to a growing peptide chain anchored to a solid resin. The coupling reaction typically uses carbodiimide reagents like N,N’-Diisopropylcarbodiimide (DIC) and activators like Hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

    Deprotection: After each coupling step, the protecting groups on the amino acids are removed to allow the next amino acid to be added. Common deprotecting agents include Trifluoroacetic acid (TFA).

    Cleavage from Resin: Once the peptide chain is complete, it is cleaved from the solid resin using strong acids like TFA, which also removes side-chain protecting groups.

Industrial Production Methods

Industrial production of peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques like High-Performance Liquid Chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like Dithiothreitol (DTT).

    Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or β-Mercaptoethanol (BME) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Chemistry

    Peptide Synthesis: This compound can be used as a model peptide for studying peptide synthesis techniques and optimizing reaction conditions.

    Catalysis: Modified peptides can act as catalysts in various chemical reactions.

Biology

    Protein-Protein Interactions: The peptide can be used to study interactions between proteins and peptides, which is crucial for understanding cellular processes.

    Enzyme Inhibition: Peptides can act as inhibitors for specific enzymes, providing insights into enzyme function and regulation.

Medicine

    Drug Development: Peptides are explored as potential therapeutic agents for various diseases, including cancer and infectious diseases.

    Vaccine Development: Peptides can be used as antigens in vaccine formulations to elicit immune responses.

Industry

    Biotechnology: Peptides are used in the development of biosensors and diagnostic tools.

    Cosmetics: Peptides are incorporated into skincare products for their anti-aging and skin-repairing properties.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and modifications. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The presence of modified amino acids like acetylmethyl-cysteine can enhance the peptide’s stability and binding affinity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Cysteine-DL-Methionine-DL-Histidine-DL-Isoleucine-DL-Glutamic acid-DL-Serine-DL-Leucine-DL-Aspartic acid-DL-Serine-DL-Tyrosine-DL-Threonine-DL-Cysteine-OH: A similar peptide without the acetylmethyl modifications.

    H-DL-Cysteine(Acetylmethyl)-DL-Methionine-DL-Histidine-DL-Isoleucine-DL-Glutamic acid-DL-Serine-DL-Leucine-DL-Aspartic acid-DL-Serine-DL-Tyrosine-DL-Threonine-DL-Cysteine(Acetylmethyl)-OH: A similar peptide with natural isoleucine and threonine instead of xiIsoleucine and xiThreonine.

Uniqueness

The presence of modified amino acids like acetylmethyl-cysteine and xiIsoleucine makes this peptide unique. These modifications can enhance the peptide’s stability, binding affinity, and resistance to enzymatic degradation, making it more effective in various applications.

Properties

IUPAC Name

4-[[2-[[2-[[2-[[3-(acetamidomethylsulfanyl)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[2-(acetamidomethylsulfanyl)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98N16O23S3/c1-9-31(4)50(78-58(96)43(20-36-22-65-27-66-36)73-54(92)40(16-17-103-8)69-52(90)38(64)25-104-28-67-33(6)83)61(99)70-39(14-15-48(86)87)53(91)75-45(23-80)59(97)71-41(18-30(2)3)55(93)74-44(21-49(88)89)56(94)76-46(24-81)60(98)72-42(19-35-10-12-37(85)13-11-35)57(95)79-51(32(5)82)62(100)77-47(63(101)102)26-105-29-68-34(7)84/h10-13,22,27,30-32,38-47,50-51,80-82,85H,9,14-21,23-26,28-29,64H2,1-8H3,(H,65,66)(H,67,83)(H,68,84)(H,69,90)(H,70,99)(H,71,97)(H,72,98)(H,73,92)(H,74,93)(H,75,91)(H,76,94)(H,77,100)(H,78,96)(H,79,95)(H,86,87)(H,88,89)(H,101,102)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJSENUVDZJGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CSCNC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98N16O23S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407845
Record name AGN-PC-0LLU2Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1543.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89991-90-2
Record name AGN-PC-0LLU2Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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